molecular formula C23H30N4O3S B2773265 N-{4-[5-(3-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzenesulfonamide CAS No. 1112301-28-6

N-{4-[5-(3-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzenesulfonamide

Cat. No. B2773265
CAS RN: 1112301-28-6
M. Wt: 442.58
InChI Key: DKNJDYQAQVGOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[5-(3-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N4O3S and its molecular weight is 442.58. The purity is usually 95%.
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Scientific Research Applications

Photoallergic Contact Dermatitis and UV Filter Sensitization

A study highlighted the case of photocontact allergy to UV filter substances such as 4-methylbenzylidene camphor and octyl methoxycinnamate (UVB filters), alongside benzophenone-3 and butyl methoxydibenzoylmethane (UVA filters) present in sunscreen products. The patient, a 71-year-old male, showed persistent eczema on light-exposed skin, which improved with topical anti-inflammatory treatment and the application of a sunscreen containing Mexoryl® SX/titanium dioxide. This case emphasizes the potential for photoallergic reactions to chemical compounds found in consumer products and the importance of identifying and substituting known photocontact sensitizers with safer alternatives (Schmidt, Ring, & Abeck, 1998).

Perfluorinated Compounds in Human Blood

An extensive investigation into perfluorinated compounds, such as perfluorooctanesulfonate (PFOS) and perfluorooctanoate (PFOA), in human blood over time, has shown significant insights into environmental exposure and accumulation of these persistent substances in humans. Studies spanning from 1974 to recent years have documented the presence and concentration levels of these compounds, highlighting the widespread exposure and potential health implications associated with long-term accumulation of fluorochemicals in the human body. The research underscores the need for monitoring human exposure to such chemicals and evaluating their health risks (Olsen et al., 2005).

properties

IUPAC Name

3-ethyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c1-5-15-9-7-8-12-27(15)19(28)14-31-23-24-20-17-13-16(30-4)10-11-18(17)25(3)21(20)22(29)26(23)6-2/h10-11,13,15H,5-9,12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNJDYQAQVGOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2CC)N(C4=C3C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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